molecular formula C17H19N7 B12206802 4-(piperidin-1-yl)-N-(pyridin-2-ylmethyl)pteridin-2-amine

4-(piperidin-1-yl)-N-(pyridin-2-ylmethyl)pteridin-2-amine

Cat. No.: B12206802
M. Wt: 321.4 g/mol
InChI Key: DCMNOXVCEYBBDR-UHFFFAOYSA-N
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Description

4-(piperidin-1-yl)-N-(pyridin-2-ylmethyl)pteridin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pteridine core, which is a bicyclic heterocycle, substituted with a piperidine ring and a pyridin-2-ylmethyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-1-yl)-N-(pyridin-2-ylmethyl)pteridin-2-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pteridine derivative is reacted with piperidine and pyridin-2-ylmethylamine under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(piperidin-1-yl)-N-(pyridin-2-ylmethyl)pteridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, catalysts like palladium or platinum, and specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

4-(piperidin-1-yl)-N-(pyridin-2-ylmethyl)pteridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(piperidin-1-yl)-N-(pyridin-2-ylmethyl)pteridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. The piperidine and pyridin-2-ylmethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(piperidin-1-yl)-N-(pyridin-2-ylmethyl)pteridin-2-amine stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both piperidine and pyridin-2-ylmethyl groups enhances its versatility in various chemical reactions and applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C17H19N7

Molecular Weight

321.4 g/mol

IUPAC Name

4-piperidin-1-yl-N-(pyridin-2-ylmethyl)pteridin-2-amine

InChI

InChI=1S/C17H19N7/c1-4-10-24(11-5-1)16-14-15(20-9-8-19-14)22-17(23-16)21-12-13-6-2-3-7-18-13/h2-3,6-9H,1,4-5,10-12H2,(H,20,21,22,23)

InChI Key

DCMNOXVCEYBBDR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=NC=CN=C32)NCC4=CC=CC=N4

Origin of Product

United States

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